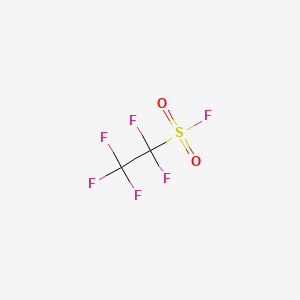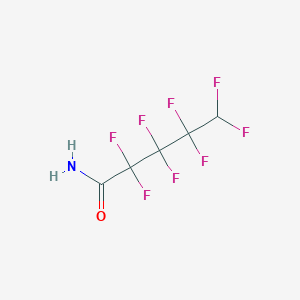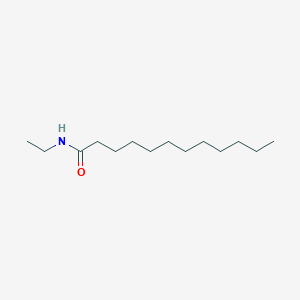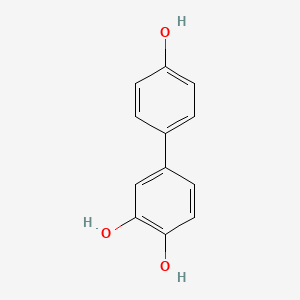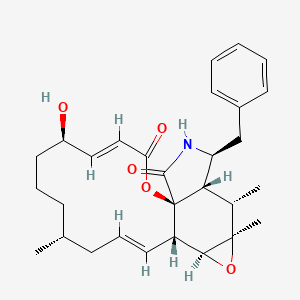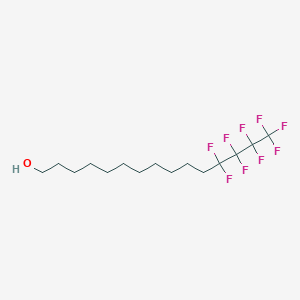
1-(4-Fluorophenyl)-1,2,4-triazol-3-ol
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is a compound that is part of a broader class of 1,2,4-triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields, including medicine and agriculture. The presence of a fluorophenyl group in such compounds often enhances their properties and potential applications.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol involves various methods, including microwave-assisted and conventional synthesis techniques. For instance, new phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties have been prepared using both methods, starting from a dicyanophenyl precursor . Similarly, a germanium analogue of the fungicide flusilazole was synthesized through a multi-step process starting from a dichloromethylgermane compound . These methods highlight the versatility in synthesizing fluorophenyl-triazole derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a compound with a benzo-furo-triazolo-pyrimidinone system was found to have nearly coplanar fused rings, which could be indicative of the structural tendencies of similar triazole derivatives . Long-range fluorine-proton coupling has been observed in some 1,2,4-triazole derivatives, indicating close spatial proximity between certain nuclei .
Chemical Reactions Analysis
The chemical reactivity of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol derivatives can be inferred from related compounds. For instance, the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involved a propargylation followed by a click reaction, showcasing the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol derivatives are influenced by the presence of the fluorophenyl group. For example, the introduction of a fluorophenyl radical in the 1,2,4-triazole structure leads to new compounds with unique properties, as seen in the study of S-derivatives of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol . The antimicrobial activity of 2-fluorophenyl-4,6-disubstituted triazines suggests that the fluorophenyl component is essential for biological activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Triazole derivatives, including those with a 4-fluorophenyl group, have been synthesized and studied for their antimicrobial properties. Introducing halogen substituents like fluorine has shown to enhance the antimicrobial efficacy of these compounds. For instance, a study synthesized a new class of 1,2,4-triazole derivatives with 4-fluorophenyl and other substituents, which demonstrated significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Desabattina et al., 2014).
Antifungal Activities
- The antifungal potential of fluorophenyl-containing 1,2,4-triazoles has been explored, with compounds showing significant activity against various fungal strains. This suggests their applicability in creating new antifungal agents, which is vital for addressing fungal resistance issues (Бігдан, 2021).
Antitumor and Antiproliferative Properties
- Some 1,2,4-triazole derivatives have been investigated for their antitumor activities, showing promising results against a panel of cancer cell lines. This opens up avenues for developing novel anticancer therapies based on these scaffolds (Bhat et al., 2009).
Synthesis and Characterization of New Compounds
- Research has also focused on the synthesis and characterization of new phthalocyanines and other compounds containing 1,2,4-triazole units, which are important for various industrial and scientific applications due to their chemical and physical properties (Kahveci et al., 2007).
Chemical Properties and Structural Analysis
- The study of physical-chemical properties and structural analysis of 1,2,4-triazole derivatives, including those with fluorophenyl groups, contributes to the understanding of their reactivity, stability, and potential applications in various fields (Bihdan & Parchenko, 2017).
Innovative Synthesis Methods
- Innovative synthesis methods for 1,2,4-triazole derivatives, including microwave-assisted and catalyst-free approaches, have been developed to improve efficiency and yield, which is crucial for industrial-scale production and application of these compounds (Moreno-Fuquen et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have shown good absorption and metabolic stability in vitro
Result of Action
Similar compounds have shown potential antinociceptive and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGRILLVCBRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382612 | |
| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2,4-triazol-3-ol | |
CAS RN |
42158-50-9 | |
| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




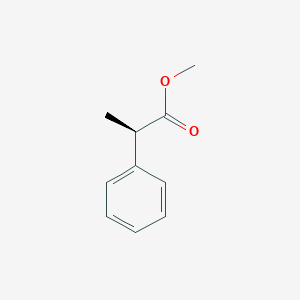
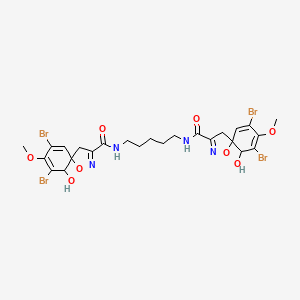
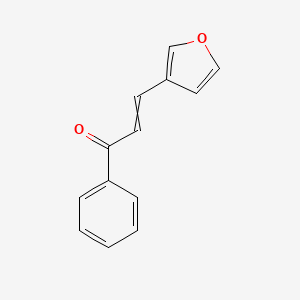
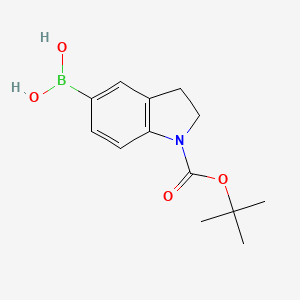
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

